molecular formula C10H15N3O B15160449 N~2~-[(2-Aminophenyl)methyl]alaninamide CAS No. 832676-75-2

N~2~-[(2-Aminophenyl)methyl]alaninamide

Cat. No.: B15160449
CAS No.: 832676-75-2
M. Wt: 193.25 g/mol
InChI Key: JETIAYURSKRQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[(2-Aminophenyl)methyl]alaninamide is a chemical compound with the molecular formula C10H15N3O. It is known for its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to an alaninamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(2-Aminophenyl)methyl]alaninamide typically involves the reaction of 2-aminobenzylamine with alanine derivatives under controlled conditions. One common method includes the use of protecting groups to ensure selective reactions at specific sites. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of N2-[(2-Aminophenyl)methyl]alaninamide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(2-Aminophenyl)methyl]alaninamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines with reduced functional groups.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N~2~-[(2-Aminophenyl)methyl]alaninamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N2-[(2-Aminophenyl)methyl]alaninamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in signal transduction, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminophenyl)benzamide: Similar structure but with a benzamide moiety instead of alaninamide.

    2-Aminobenzophenone: Contains a ketone group instead of an amide group.

    N-(2-Aminophenyl)formamide: Features a formamide group instead of alaninamide.

Uniqueness

N~2~-[(2-Aminophenyl)methyl]alaninamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

832676-75-2

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

2-[(2-aminophenyl)methylamino]propanamide

InChI

InChI=1S/C10H15N3O/c1-7(10(12)14)13-6-8-4-2-3-5-9(8)11/h2-5,7,13H,6,11H2,1H3,(H2,12,14)

InChI Key

JETIAYURSKRQPW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N)NCC1=CC=CC=C1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.